molecular formula C22H20N2O3S2 B3456089 ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate

ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate

Cat. No.: B3456089
M. Wt: 424.5 g/mol
InChI Key: GXMOXPNICBHAPX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate is a chemical compound. It has a linear formula of C15H16N2O3S . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H16N2O3S . The molecular weight is 304.37 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the current search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.37 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.

Safety and Hazards

Sigma-Aldrich provides this compound as-is and makes no representation or warranty with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer.

Properties

IUPAC Name

ethyl 2-(acetylcarbamothioylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-3-27-21(26)19-18(13-29-20(19)24-22(28)23-14(2)25)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMOXPNICBHAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=S)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate
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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate
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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate
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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate
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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate
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ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate

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